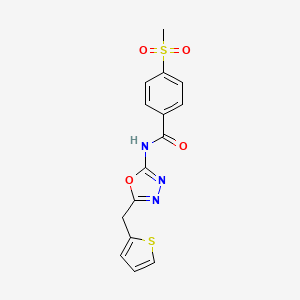

3-环丁基-1-甲基-1H-吡唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonamide is a compound that falls within the class of pyrazole derivatives, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of sulfonamide-bearing pyrazoles is well-represented and has been the subject of various studies due to their potential as carbonic anhydrase inhibitors and antimicrobial agents.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the construction of the pyrazole core followed by functionalization at various positions on the ring. For instance, the synthesis of pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety starts from a nitrophenyl-phenyl-pyrazole dicarboxylic acid precursor . Another method involves the transformation of N-propargylic sulfonylhydrazone derivatives through a Lewis base-catalyzed reaction that includes an allenic sulfonamide formation and a novel 1,3-sulfonyl shift . Additionally, the treatment of amino pyrazole with sulfonyl chloride followed by various condensation reactions can lead to a diverse array of sulfonamide-based heterocycles . These methods highlight the versatility and creativity in the synthesis of sulfonamide pyrazoles, which could be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized using techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analysis . These methods provide detailed information about the functional groups present and the overall molecular framework. The core pyrazole structure is typically preserved, with variations in substituents leading to different biological properties.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, depending on their substituents. For example, the condensation of sulfonamide pyrazoles with aldehydes, semicarbazide, and thiosemicarbazide can yield unsaturated ketones, semicarbazones, and thiosemicarbazones, respectively . These reactions demonstrate the reactivity of the pyrazole ring and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of a sulfonamide group can significantly impact the compound's acidity, solubility, and hydrogen bonding capability. The inhibitory effects of these compounds on human carbonic anhydrase isoenzymes have been studied, with Ki values ranging from nanomolar to micromolar concentrations, indicating their potential as inhibitors . The structure-activity relationships elucidated from these studies can inform the design of new compounds with optimized properties.

科学研究应用

磺酰胺类抑制剂及其治疗应用

磺酰胺类化合物,包括 3-环丁基-1-甲基-1H-吡唑-4-磺酰胺等结构,在各种治疗剂的开发中发挥着重要作用。这些化合物以其广泛的生物活性而闻名,包括抗菌、抗真菌、抗寄生虫、抗氧化和抗肿瘤特性。磺酰胺部分是这些化合物中的一个关键官能团,有助于它们在治疗各种疾病中的疗效。

磺酰胺类抑制剂最著名的应用之一是在抗病毒 HIV 蛋白酶抑制剂、抗癌剂和阿尔茨海默病药物的开发中。磺酰胺类化合物的多功能性源于它们作为药物开发核心结构的能力,针对包括癌症、青光眼、炎症和头皮屑在内的多种疾病。这凸显了磺酰胺类在制药工业中经久不衰的重要性,尽管它们已经为人所知一个多世纪(Gulcin & Taslimi, 2018)。

环境影响和人类健康

除了其药用应用外,磺酰胺类还因其环境影响而被广泛研究,特别是由于农业活动而存在于生态系统中。研究表明,即使环境中低含量的磺酰胺类也会导致微生物种群发生变化,可能对人类健康构成风险。这强调了仔细管理和减少环境磺酰胺类污染的必要性,以减轻潜在的全球健康危害(Baran, Adamek, Ziemiańska, & Sobczak, 2011)。

磺酰胺类研究的进展

最近的研究重点是开发具有更高疗效和更低毒性的新型磺酰胺类衍生物。这些努力旨在扩大磺酰胺类的治疗应用,探索它们在治疗传统上用作抗微生物剂以外的各种疾病的潜力。磺酰胺类化学的不断创新反映了其在药物发现和开发中的巨大潜力(Shichao et al., 2016)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

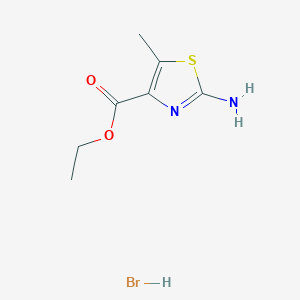

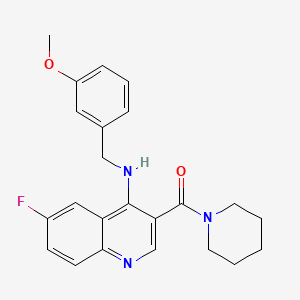

IUPAC Name |

3-cyclobutyl-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-11-5-7(14(9,12)13)8(10-11)6-3-2-4-6/h5-6H,2-4H2,1H3,(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKXWJIWGKUATD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2CCC2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2530165.png)

![N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B2530169.png)

![4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2530172.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2530175.png)

![3-(4-chlorophenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2530179.png)

![methyl 4-methoxy-3-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B2530184.png)